N-(2-hydroxyethyl)-N-methyl-2-phenylacetamide
Description
N-(2-Hydroxyethyl)-N-methyl-2-phenylacetamide is a substituted phenylacetamide derivative characterized by an N-methyl group and a 2-hydroxyethyl substituent on the amide nitrogen. The compound’s molecular formula is estimated as C₁₁H₁₅NO₂ (molecular weight ≈ 193.24 g/mol), derived by adding a methyl group to N-(2-hydroxyethyl)-2-phenylacetamide (C₁₀H₁₃NO₂; 179.21 g/mol) . The hydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity, which may influence solubility and biological interactions.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(7-8-13)11(14)9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWHTAFTALYTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260687 | |
| Record name | N-(2-Hydroxyethyl)-N-methylbenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142558-01-8 | |
| Record name | N-(2-Hydroxyethyl)-N-methylbenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142558-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)-N-methylbenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-methyl-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with N-methyl ethanolamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid-phase catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N-methyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of N-(2-oxoethyl)-N-methyl-2-phenylacetamide.
Reduction: Formation of N-(2-hydroxyethyl)-N-methyl-2-phenylethylamine.
Substitution: Formation of substituted phenylacetamides depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 195.25 g/mol
- Structure : The compound features a hydroxyethyl group, a methyl group, and a phenylacetamide moiety, which contribute to its unique properties.
Chemistry
N-(2-hydroxyethyl)-N-methyl-2-phenylacetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution .
Biology
This compound is studied for its potential role in biochemical pathways and interactions with enzymes. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing solubility and interaction with polar biological targets. The phenylacetamide moiety allows for hydrophobic interactions with proteins, potentially modulating enzyme activity and receptor binding .
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic effects. Preliminary studies suggest it may exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, although specific data on this compound's activity is limited . Additionally, its structural characteristics indicate potential cytotoxic effects against cancer cell lines, highlighting its relevance in cancer research .
Industrial Use
The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in the chemical industry, particularly in developing new materials with specific functionalities .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the phenylacetamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key phenylacetamide derivatives is summarized in Table 1 .
Table 1. Comparative Properties of N-Substituted 2-Phenylacetamides
*Estimated based on analogous structures.
Key Observations:
Hydrophilicity and Solubility: The hydroxyethyl group in this compound improves aqueous solubility compared to non-polar analogs like N-benzyl derivatives. This property is critical for drug bioavailability .
Hydrogen Bonding: Compounds with hydroxyethyl or oxazolidinone groups (e.g., ) exhibit strong intermolecular hydrogen bonding, which stabilizes crystal structures and influences melting points .
Metal Coordination: The benzoyl and dimethoxyphenethyl substituents in ’s compound enable coordination with metal ions (e.g., Pd(II), Zn(II)), suggesting utility in catalytic or diagnostic applications .
Biological Activity
N-(2-hydroxyethyl)-N-methyl-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and various studies that highlight its efficacy against different biological targets.
This compound has the molecular formula CHNO and a molecular weight of 169.19 g/mol. The compound features a hydroxyethyl group, a methyl group, and a phenylacetamide structure, which contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The hydroxyethyl group can form hydrogen bonds, enhancing solubility and interaction with polar biological targets. The phenylacetamide moiety allows for hydrophobic interactions with proteins, potentially modulating enzyme activity and receptor binding.
Antimicrobial Activity
Research has demonstrated that similar compounds exhibit antimicrobial properties against various pathogens. For instance, studies on phenylacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as some Gram-negative strains . Although specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For example, certain derivatives have shown moderate cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cell lines . While direct studies on this compound are scarce, its structural characteristics indicate it may also influence cancer cell viability.
Structure-Activity Relationships (SAR)
Quantitative structure-activity relationship (QSAR) analyses have been employed to predict the biological activity of compounds similar to this compound. These analyses often consider factors such as lipophilicity, electronic properties, and steric effects, which are crucial for understanding how modifications in structure can enhance or diminish biological activity .
Case Studies
- Antimicrobial Efficacy : A study involving various substituted phenylacetamides revealed that compounds with specific substitutions showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for similar applications .
- Cytotoxicity Profiles : In a comparative analysis of several phenylacetamides, it was found that those with hydrophobic substituents exhibited higher cytotoxicity towards cancer cells. This finding supports the hypothesis that this compound may possess noteworthy cytotoxic properties depending on its substituents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Antimicrobial | Staphylococcus aureus | 25 |
| N-(3-bromophenyl)-2-chloroacetamide | Antimicrobial | Escherichia coli | 50 |
| N-Methyl-2-phenylacetamide | Cytotoxicity | MCF-7 Cancer Cells | 86 |
| N-(2-hydroxyethyl)-N-methylamide | Anticancer Potential | PC-3 Cancer Cells | Not Specified |
Q & A
Q. What are the standard synthetic routes for preparing N-(2-hydroxyethyl)-N-methyl-2-phenylacetamide, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves the acylation of N-methyl-2-hydroxyethylamine with 2-phenylacetyl chloride under inert conditions. Solvent choice (e.g., dichloromethane or toluene) and base (e.g., triethylamine) are critical for neutralizing HCl byproducts. Reaction monitoring via TLC (hexane:ethyl acetate, 7:3) ensures completion. Post-reaction, extraction with ethyl acetate and purification via recrystallization (ethanol/water) typically yield 65–75% product . Adjusting stoichiometry (1.2:1 acyl chloride:amine ratio) minimizes side products like bis-acylated derivatives.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Key signals include a singlet for the N-methyl group (~3.0 ppm), a triplet for the hydroxyethyl –CH2– group (~3.5 ppm), and aromatic protons (7.2–7.4 ppm). The absence of –OH proton signals (due to exchange broadening) requires D2O shake tests.
- IR Spectroscopy : Confirm N–H stretching (3300–3400 cm⁻¹) and amide C=O (1650–1680 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 207 (M⁺) and fragmentation patterns (e.g., loss of –CH2CH2OH) validate the structure .
Q. What preliminary assays are used to evaluate the bioactivity of this compound?
- Methodological Answer : Initial screens include:
- Cyotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Enzyme Inhibition : Testing against cyclooxygenase (COX-2) or acetylcholinesterase (AChE) using fluorometric or colorimetric substrates. IC50 values are compared to reference inhibitors (e.g., indomethacin for COX-2).
- Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Research Questions
Q. How can contradictory bioactivity data across cell lines be systematically resolved?
- Methodological Answer : Discrepancies may arise from differential cell permeability or metabolic stability. Strategies include:
- Metabolic Profiling : LC-MS analysis of intracellular metabolite stability (e.g., hydroxylation or glucuronidation).
- Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) to correlate activity with transport rates.
- Target Engagement : Cellular thermal shift assays (CETSA) confirm direct binding to hypothesized targets (e.g., kinases) .
Q. What strategies optimize the stereochemical purity of this compound during synthesis?
- Methodological Answer : Racemization at the α-carbon of 2-phenylacetyl chloride can occur. Mitigation involves:
Q. How do computational methods aid in predicting the pharmacokinetic profile of this compound?
- Methodological Answer : Tools like SwissADME or Molecular Dynamics (MD) simulations predict:
Q. What experimental designs address solubility limitations in in vivo studies?
- Methodological Answer : For low aqueous solubility (<0.1 mg/mL):
- Co-Solvent Systems : Use 10% DMSO + 5% Tween-80 in saline.
- Nanoformulation : Prepare liposomal encapsulates via thin-film hydration (60 nm particles, PDI <0.2).
- Pharmacokinetic Adjustments : Dose escalation (10–50 mg/kg) with plasma LC-MS monitoring to track Cmax and AUC .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro and in vivo anti-inflammatory activity?
- Methodological Answer :
- Metabolite Identification : Compare in vitro parent compound activity vs. in vivo metabolite profiles (e.g., hydroxylated derivatives via LC-HRMS).
- Protein Binding : Use equilibrium dialysis to assess serum protein binding (>95% may reduce free drug availability).
- Dose-Response Modeling : Apply Hill equation fits to distinguish EC50 shifts caused by bioavailability vs. target affinity .
Safety and Handling
Q. What safety protocols are critical when handling intermediates during synthesis?
- Methodological Answer :
- Chloroacetyl Chloride Handling : Use fume hoods and polypropylene gloves; neutralize spills with sodium bicarbonate.
- Waste Disposal : Segregate halogenated byproducts (e.g., 2-chloroacetamide derivatives) for incineration.
- Acute Toxicity : Follow OECD 423 guidelines for LD50 estimation in rodents prior to large-scale synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
